mechanism of action of 7-chloro-4-hydrazinyl-1H-quinolin-2-one derivatives
mechanism of action of 7-chloro-4-hydrazinyl-1H-quinolin-2-one derivatives
An In-depth Technical Guide to the Mechanism of Action of 7-Chloro-4-hydrazinyl-1H-quinolin-2-one Derivatives
Abstract
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] When functionalized with a hydrazinyl group at the 4-position and featuring a quinolin-2-one motif, these derivatives emerge as a particularly compelling class of compounds, demonstrating significant potential, especially in oncology. This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by 7-chloro-4-hydrazinyl-1H-quinolin-2-one derivatives. We will dissect their effects on cellular proliferation, their ability to induce programmed cell death and cell cycle arrest, their role in modulating critical oncogenic signaling pathways through kinase inhibition, and their capacity to induce oxidative stress and disrupt autophagy. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the mechanistic landscape and detailed experimental protocols to empower further investigation in this promising area of drug discovery.
The 7-Chloro-4-hydrazinyl-1H-quinolin-2-one Scaffold: A Versatile Pharmacophore
The quinoline ring system is a recurring motif in a vast number of biologically active compounds.[1][3] Its derivatives have shown remarkable pharmacological diversity, including antimalarial, anticancer, anti-inflammatory, and antifungal activities.[1][2][4] The specific substitution pattern of a 7-chloro group, a 4-hydrazinyl (or hydrazone) linkage, and a 2-one carbonyl group creates a unique electronic and steric profile that facilitates interactions with various biological targets. The hydrazone moiety, in particular, is a key structural feature, known for its role in the synthesis of heterocyclic compounds and its contribution to the biological activities of the parent molecule.[5] This scaffold's synthetic tractability allows for the creation of large libraries of analogues, enabling systematic exploration of structure-activity relationships (SAR).[4]
Unraveling the Anticancer Mechanisms of Action
Research has predominantly highlighted the anticancer properties of this class of compounds.[6][7][8] Their efficacy stems not from a single mode of action, but from a coordinated assault on multiple hallmarks of cancer.
Potent Cytotoxicity and Antiproliferative Activity
The primary indicator of an effective anticancer agent is its ability to inhibit the growth of and kill cancer cells. Derivatives of this scaffold have demonstrated potent cytotoxic and antiproliferative effects across a wide panel of human cancer cell lines.[4][7][9] The half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) values are often in the low micromolar to nanomolar range, indicating significant potency.[3][4][8][9]
| Derivative Class | Cancer Cell Line | Cell Type | Potency (IC₅₀ / GI₅₀ in µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 | Gastric Adenocarcinoma | 1.38 | [3] |
| Quinoline-Chalcone Hybrid | HCT-116 | Colon Carcinoma | 5.34 | [3] |
| Quinoline-Chalcone Hybrid | MCF-7 | Breast Adenocarcinoma | 5.21 | [3] |
| 7-Chloro-4-quinolinylhydrazone | Various | 9 Tumor Types | Submicromolar GI₅₀ | [4][10] |
| Quinazolinone Hydrazine | EBC-1 | Lung Cancer | 8.6 | [11][12] |
This table is a representative summary. Potency can vary significantly based on the specific substitutions on the core scaffold.
Modulation of Critical Signaling Pathways: Kinase Inhibition
A primary mechanism through which quinoline derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often hyperactivated in cancer.[13][14]
-
VEGFR-2 Inhibition: Several quinoline-based compounds are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[13][15] By blocking VEGFR-2, these derivatives can effectively starve tumors of their blood supply.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target.[15] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Certain quinazolinone derivatives, structurally related to the topic scaffold, have been rationally designed as potent EGFR inhibitors.[15]
-
Multi-Kinase Inhibition: Some derivatives exhibit a broader inhibitory profile, affecting multiple kinases simultaneously. For instance, one quinazolinone hydrazine compound was found to inhibit MET, ALK, AXL, FGFR1, and VEGFRs, suggesting a multi-targeted approach that can overcome resistance mechanisms.[11][12]
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Induction of Apoptosis
Rather than simply halting cell growth (a cytostatic effect), many of these derivatives are cytotoxic, actively inducing programmed cell death, or apoptosis. Mechanistic studies have shown that potent derivatives can significantly upregulate the levels of key apoptosis-related proteins.[3] This includes the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[3]
Caption: Simplified intrinsic apoptosis pathway induced by derivatives.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. The ability to halt the cell cycle is a key anticancer mechanism. Certain quinoline-chalcone derivatives have been shown to arrest cancer cells at the G2/M phase of the cell cycle, preventing them from entering mitosis and undergoing division.[3] This arrest provides a window for apoptotic machinery to eliminate the damaged cells.
Generation of Reactive Oxygen Species (ROS)
Some derivatives exert their cytotoxic effects by inducing the generation of reactive oxygen species (ROS) within cancer cells.[3][16] While normal cells have robust mechanisms to handle oxidative stress, cancer cells often operate with a heightened basal level of ROS, making them more vulnerable to further increases. This ROS-dependent mechanism can trigger mitochondrial dysfunction, a key event in the intrinsic apoptosis pathway.[16]
Autophagy Inhibition
Autophagy is a cellular recycling process that cancer cells can exploit to survive stressful conditions, such as those induced by chemotherapy.[13] Chloroquine and its derivatives are well-known inhibitors of autophagy. They are thought to act by preventing the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step.[13] This blockage leads to the accumulation of cellular waste, inducing stress and cell death, and can also sensitize cancer cells to other therapeutic agents.[13]
Methodologies for Mechanistic Elucidation
To validate the mechanisms described above, a series of well-established experimental protocols can be employed. As a Senior Application Scientist, the rationale behind these choices is as important as the steps themselves.
Experimental Workflow: From Cytotoxicity to Pathway Analysis
A logical experimental cascade is crucial for efficiently characterizing a novel compound. We begin with broad phenotypic assays and progressively narrow our focus to specific molecular targets and pathways.
Caption: A logical workflow for investigating the mechanism of action.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It serves as a robust, high-throughput initial screen to determine a compound's IC₅₀ value, providing a quantitative measure of its potency.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 7-chloro-4-hydrazinyl-1H-quinolin-2-one derivative in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol: Western Blotting for Apoptosis and Signaling Markers
-
Rationale: Western blotting allows for the detection and semi-quantification of specific proteins within a cell lysate. This is critical for confirming that a compound modulates a predicted pathway, such as by verifying the cleavage of Caspase-3 and PARP or the inhibition of kinase phosphorylation.
-
Methodology:
-
Treatment and Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-EGFR, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Analyze the band intensity relative to a loading control (e.g., β-Actin or GAPDH) to determine changes in protein expression or activation state.
-
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on the nature and position of substituents. Studies have revealed key SAR insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., fluorine, chlorine, bromine, or nitro groups) on the aryl ring attached to the hydrazone moiety is often important for potent anticancer activity.[9]
-
Methoxy Groups: Conversely, the presence of electron-donating methoxy groups on the aryl ring can also confer strong anticancer activity, particularly when located at the 3, 4, or 5 positions.[8]
-
Heterocyclic Moieties: Incorporating other heterocyclic rings, such as pyrrole or indole, into the structure can significantly enhance cytotoxic activity.[4][8]
Broader Biological Spectrum
While oncology is a major focus, it is important to note the broader therapeutic potential of this scaffold.
-
Antifungal Activity: 7-chloroquinolin-4-yl arylhydrazone derivatives have been evaluated for in vitro activity against various oral fungi, with some compounds showing minimum inhibitory concentrations (MIC) comparable to the standard drug fluconazole.[5][17]
-
Antileishmanial Activity: Certain derivatives have demonstrated activity against Leishmania amazonensis.[16] The mechanism appears to be mediated by mitochondrial dysfunction, involving an increase in ROS production and a reduction of the mitochondrial membrane potential in the parasite.[16]
Conclusion and Future Directions
The 7-chloro-4-hydrazinyl-1H-quinolin-2-one scaffold and its close analogues represent a highly versatile and potent class of compounds. Their mechanism of action is multifaceted, involving the inhibition of key oncogenic kinases, induction of apoptosis and cell cycle arrest, and modulation of cellular stress pathways like autophagy and ROS production. This polypharmacological profile is advantageous in treating complex diseases like cancer, where targeting a single pathway is often insufficient.
Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In-depth studies using xenograft tumor models are necessary to translate the promising in vitro results into in vivo efficacy.[3] Furthermore, a deeper investigation into their multi-kinase inhibition profiles could lead to the development of next-generation targeted therapies capable of overcoming drug resistance.
References
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available from: [Link]
-
Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity | Request PDF. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. Available from: [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Sajas. Available from: [Link]
-
Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. SciELO. Available from: [Link]
-
(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available from: [Link]
-
Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives | Request PDF. ResearchGate. Available from: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. Available from: [Link]
-
Synthesis of 7‐chloro‐4‐hydrazone derivatives of quinoline. ResearchGate. Available from: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Se. Semantic Scholar. Available from: [Link]
-
Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. PubMed. Available from: [Link]
-
7-chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. PubMed. Available from: [Link]
-
Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors with broad-Spectrum anticancer and apoptotic activities. PubMed. Available from: [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available from: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. Available from: [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PMC. Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 12. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors with broad-Spectrum anticancer and apoptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
